molecular formula C18H19Cl2N3O B2473286 3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-98-4

3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2473286
CAS No.: 400076-98-4
M. Wt: 364.27
InChI Key: YHRQNPGLRTYMMD-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of dichloro substituents on the benzamide ring and a piperazine moiety, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

3,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

Target of Action

Similar compounds have been known to targettyrosine kinases , which play a crucial role in the modulation of growth signals in cells.

Mode of Action

It’s known that similar compounds interact with their targets throughhydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the activity of tyrosine kinases , which are involved in various signaling pathways, including cell growth and differentiation.

Result of Action

Inhibition of tyrosine kinases can lead to a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Safety and Hazards

The safety and hazards associated with “3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” can be determined based on available information .

Future Directions

The future directions for the study of “3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” can be inferred from ongoing research and developments in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride.

    Amidation reaction: The 3,4-dichlorobenzoyl chloride is then reacted with 2-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the piperazine ring or the benzamide moiety.

    Substitution: The dichloro groups on the benzamide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzamide ring.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Pazopanib: Another tyrosine kinase inhibitor used in cancer therapy.

Uniqueness

3,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific chemical structure, which imparts distinct biological activities. Compared to similar compounds like imatinib and pazopanib, it may offer different pharmacokinetic properties and therapeutic potentials.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)13-6-7-14(19)15(20)12-13/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRQNPGLRTYMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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